molecular formula C11H16F3IN2O B2649046 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856085-66-9

3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2649046
CAS RN: 1856085-66-9
M. Wt: 376.162
InChI Key: ROWOCDXAKDHVBL-UHFFFAOYSA-N
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Description

3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazole derivative that has been synthesized using specific methods to obtain its desired properties.

Scientific Research Applications

3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole has been found to have potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to have potential as a drug candidate for the treatment of various diseases. It has also been studied for its potential use as a fluorescent probe for imaging studies.

Mechanism of Action

The exact mechanism of action of 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is not yet fully understood. However, studies have shown that it may interact with specific targets in the body, leading to various biochemical and physiological effects.
Biochemical and physiological effects:
Studies have shown that 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole may have various biochemical and physiological effects. It has been found to have potential as an anti-inflammatory agent, as it can inhibit the production of inflammatory cytokines. It may also have potential as an anticancer agent, as it has been found to induce cell death in cancer cells. Additionally, it has been found to have potential as a neuroprotective agent, as it can protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole in lab experiments is its potential as a drug candidate for various diseases. It is also a fluorescent probe, making it useful for imaging studies. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several potential future directions for the study of 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole. One potential direction is the development of new drug candidates based on this compound. Another potential direction is the further study of its fluorescent properties for imaging studies. Additionally, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
In conclusion, 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound with significant potential in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.

Synthesis Methods

The synthesis of 3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole involves the reaction of 3,3,3-trifluoropropyl-1-propynyl ether with 4-iodo-1H-pyrazole-3-carboxaldehyde in the presence of a base such as potassium carbonate. The resulting compound is then treated with sec-butyllithium and methyl iodide to obtain the final product. This synthesis method has been optimized to obtain a high yield and purity of the compound.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F3IN2O/c1-3-8(2)18-7-10-9(15)6-17(16-10)5-4-11(12,13)14/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWOCDXAKDHVBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1I)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(sec-butoxymethyl)-4-iodo-1-(3,3,3-trifluoropropyl)-1H-pyrazole

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